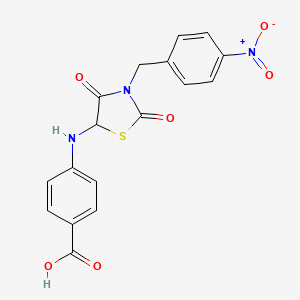

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

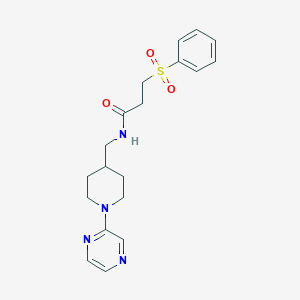

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic rings would contribute to the planarity and rigidity of the molecule, while the nitro, amino, and carboxylic acid groups could participate in various forms of intermolecular interactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the carboxylic acid could react with bases or esters . The thiazolidine ring could also potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the nitro group could contribute to its reactivity . The compound could also potentially exhibit interesting optical properties due to the presence of the aromatic rings .Applications De Recherche Scientifique

Application in Antitumor Activity

Specific Scientific Field

Pharmaceutical Technology and Pharmacology

Comprehensive and Detailed Summary of the Application

The compound is a part of the quinazoline derivatives which have been surveyed for their biological relevance against different cancer cell lines . These derivatives show significant antitumor activity .

Detailed Description of the Methods of Application or Experimental Procedures

The in-vivo anticancer activity of these derivatives was examined using Swiss albino mice exhibiting Ehrilich ascites carcinoma (EAC). The measures used included body weight analysis, mean survival time, and % increase in life span approaches .

Thorough Summary of the Results or Outcomes Obtained

Six compounds have shown significant antitumor activity. The research-derived quinazoline derivatives show that the amino group in the third position and the urea/thiourea group in the phenyl hydrazine ring in the third position of the quinzoline skeleton are crucial for anticancer action .

Application in Synthesis of Quinazolinone Derivatives

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Quinazolinones are significant heterocyclic compounds because of their potential pharmaceutical and biological activities. They reveal various medicinal properties such as analgesic, anti-inflammatory and anticancer activities, as well as antimicrobial activity .

Detailed Description of the Methods of Application or Experimental Procedures

The most common approach involves amidation of 2-aminobenzoic acid derivatives. The amidated anthranilic acid derivatives are then treated with acetic anhydride to afford 3,1-benzoxazin-4-ones in good yield .

Thorough Summary of the Results or Outcomes Obtained

The synthesis of quinazolinones has been classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3 H )-quinazolinones, 3-Substituted-4 (3 H )-quinazolinones, and 2,3-Disubstituted-4 (3 H )-quinazolinones .

Application in Promotion of Hydrogen Bonding in Crystallization Processes

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

The compound is used in the promotion of hydrogen bonding in crystallization processes. It forms cocrystals with halo and nitro substituted aromatic compounds .

Detailed Description of the Methods of Application or Experimental Procedures

A number of molecular adducts of 4-aminobenzoic acid (4-ABA) have been prepared and characterized using infrared spectroscopy and in three cases by X-ray diffraction methods .

Thorough Summary of the Results or Outcomes Obtained

The compounds prepared are with 4-nitroaniline, 4-(4-nitrobenzyl)pyridine, and (4-nitrophenyl)acetic acid. All compounds have 1:1 stoichiometry except that with 4-(4-nitrobenzyl)pyridine (1:2) which is unique in being retro-stoichiometric .

Application in Preparation of 4-Aminobenzoic Acid

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

The compound is used in the preparation of 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation .

Detailed Description of the Methods of Application or Experimental Procedures

4-aminobenzoic acid is prepared from a sodium salt water solution of 4-nitrobenzoic acid by low-temperature hydrogenation catalytic reduction and acidification under the catalysis of a noble metal catalyst .

Thorough Summary of the Results or Outcomes Obtained

.

Application in Free Radical Substitution Reactions

Comprehensive and Detailed Summary of the Application

The compound can be used in free radical substitution reactions at the benzylic position . This involves the replacement of a hydrogen atom by a free radical to form a new compound .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction involves the use of N-bromosuccinimide (NBS) which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom from the benzylic position to form succinimide (SH) and a new free radical .

Thorough Summary of the Results or Outcomes Obtained

The reaction results in the formation of a new compound with a bromine atom at the benzylic position .

Application in the Preparation of Functional Nanomaterials

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Cellulose, the most abundant biopolymer in nature, provides a unique platform for the preparation of new materials via versatile chemical modifications. The compound can be used in the esterification of cellulose to prepare functional nanomaterials .

Detailed Description of the Methods of Application or Experimental Procedures

The process involves the esterification of cellulose using the compound. The esterified cellulose is then used to construct nanostructures with specific properties .

Thorough Summary of the Results or Outcomes Obtained

Various esterification strategies and further nanostructure constructions have been developed to confer specific properties to cellulose esters, extending their feasibility for highly sophisticated applications .

Safety And Hazards

Propriétés

IUPAC Name |

4-[[3-[(4-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O6S/c21-15-14(18-12-5-3-11(4-6-12)16(22)23)27-17(24)19(15)9-10-1-7-13(8-2-10)20(25)26/h1-8,14,18H,9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLENHWYNKUJUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(4-Nitrobenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799302.png)

![1-(1-Prop-2-enoylpiperidine-4-carbonyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B2799310.png)

![4-acetyl-N-benzyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2799319.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)

![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)